molecular formula C24H32O3S B14519694 S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate CAS No. 62554-38-5

S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate

Cat. No.: B14519694
CAS No.: 62554-38-5
M. Wt: 400.6 g/mol
InChI Key: FUGAWJOZWOMSJS-UHFFFAOYSA-N
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Description

S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate: is an organic compound characterized by its unique structure, which includes a heptyloxy group attached to a phenyl ring and a butoxy group attached to a benzene ring, linked by a carbothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate typically involves the reaction of 4-butoxybenzoic acid with 4-heptyloxyphenyl thiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield thiols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: Br2/FeBr3, HNO3/H2SO4, CH3Cl/AlCl3

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced aromatic compounds

    Substitution: Halogenated, nitrated, or alkylated derivatives

Scientific Research Applications

S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

  • 4-(Heptyloxy)phenyl 4-butoxybenzoate
  • 4-(Hexyloxy)phenyl 4-butylcyclohexanecarboxylate

Comparison: S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate is unique due to the presence of the carbothioate group, which imparts distinct chemical and physical properties compared to similar compounds

Properties

CAS No.

62554-38-5

Molecular Formula

C24H32O3S

Molecular Weight

400.6 g/mol

IUPAC Name

S-(4-heptoxyphenyl) 4-butoxybenzenecarbothioate

InChI

InChI=1S/C24H32O3S/c1-3-5-7-8-9-19-27-22-14-16-23(17-15-22)28-24(25)20-10-12-21(13-11-20)26-18-6-4-2/h10-17H,3-9,18-19H2,1-2H3

InChI Key

FUGAWJOZWOMSJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCCCC

Origin of Product

United States

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